1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
Overview
Description
1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzoyl group attached to an aminobenzene ring and a tetrahydrobenzazepine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with a suitable benzazepine precursor under specific reaction conditions. The process typically includes steps such as condensation, cyclization, and reduction to form the desired compound. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The aminobenzoyl group can undergo substitution reactions with various electrophiles, resulting in the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one can be compared with other similar compounds, such as:
1-(4-aminobenzoyl)-2,3-dihydro-1H-indol-6-sulfonyl-4-phenyl-imidazolidin-2-one: This compound has shown antitumor efficacy in various in vitro and in vivo models.
2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazone derivatives: These derivatives have demonstrated significant antibacterial and antifungal activities. The uniqueness of this compound lies in its specific structure and the potential biological activities it exhibits, which may differ from those of similar compounds.
Properties
IUPAC Name |
1-(4-aminobenzoyl)-3,4-dihydro-2H-1-benzazepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-13-9-7-12(8-10-13)17(21)19-11-3-6-16(20)14-4-1-2-5-15(14)19/h1-2,4-5,7-10H,3,6,11,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFZSVSAZLYSFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443835 | |
Record name | 1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137976-09-1 | |
Record name | 1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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